molecular formula C5H2ClF3N2O B11720667 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one

5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B11720667
M. Wt: 198.53 g/mol
InChI Key: PFJCLDIGMFXRBL-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one: is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate pyrimidine derivatives with chlorinating and trifluoromethylating agents. One common method includes the chlorination of 4-(trifluoromethyl)pyrimidin-2(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions may produce pyrimidine N-oxides.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyrimidin-2(1H)-one
  • 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one
  • 5-Chloro-6-(trifluoromethyl)pyrimidin-2(1H)-one

Comparison: Compared to similar compounds, 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one is unique due to the specific positioning of the chlorine and trifluoromethyl groups. This unique substitution pattern influences its chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-2-1-10-4(12)11-3(2)5(7,8)9/h1H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJCLDIGMFXRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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